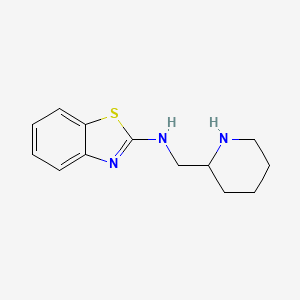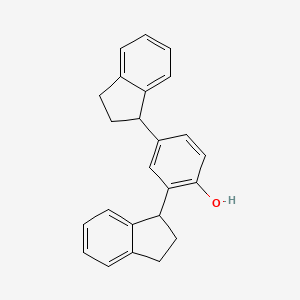
2,4-Di-(1-Indanyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di-(1-Indanyl)phenol: is an organic compound characterized by the presence of two indanyl groups attached to a phenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-(1-Indanyl)phenol typically involves the reaction of phenol with indanone derivatives. One common method includes the use of a Grignard reagent formed from 2-iodoanisole or 2-bromoanisole, which reacts with 1-indanone or 2-indanone . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of strong acids or bases, along with appropriate catalysts, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Di-(1-Indanyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
Chemistry: 2,4-Di-(1-Indanyl)phenol is used as a ligand in coordination chemistry, particularly in the formation of transition metal complexes .
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: Potential medicinal applications include its use as a scaffold for drug development, particularly in designing molecules with specific biological activities .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of 2,4-Di-(1-Indanyl)phenol involves its interaction with molecular targets, such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions, while the indanyl groups may enhance the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.
2,4-Dichlorophenol: Used as a disinfectant and in the synthesis of other chemicals.
Uniqueness: 2,4-Di-(1-Indanyl)phenol is unique due to the presence of indanyl groups, which confer distinct structural and functional properties compared to other phenolic compounds.
Propriétés
Numéro CAS |
109879-28-9 |
|---|---|
Formule moléculaire |
C24H22O |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
2,4-bis(2,3-dihydro-1H-inden-1-yl)phenol |
InChI |
InChI=1S/C24H22O/c25-24-14-11-18(21-12-9-16-5-1-3-7-19(16)21)15-23(24)22-13-10-17-6-2-4-8-20(17)22/h1-8,11,14-15,21-22,25H,9-10,12-13H2 |
Clé InChI |
DCUACKYSEIGHJH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C1C3=CC(=C(C=C3)O)C4CCC5=CC=CC=C45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


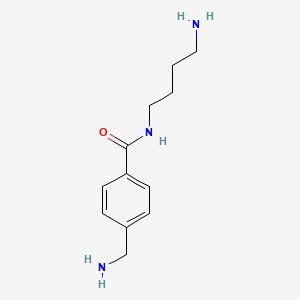
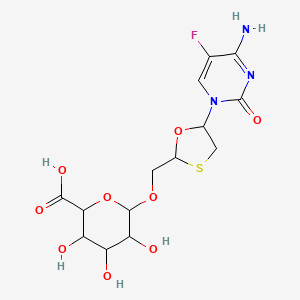


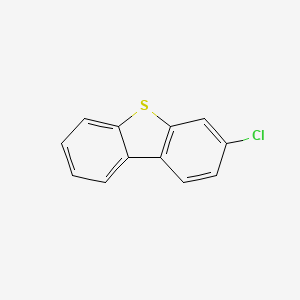

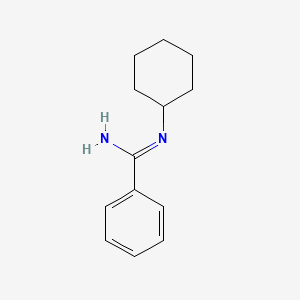
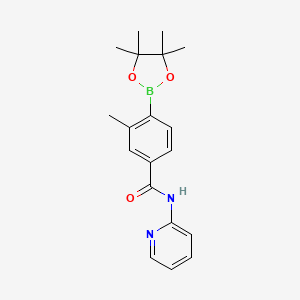
![(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetic acid](/img/structure/B13888954.png)
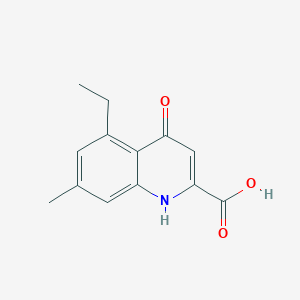
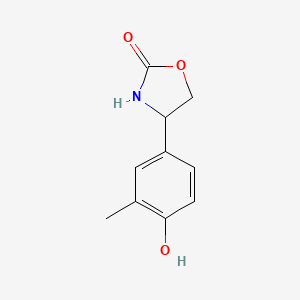
![8-(2-Pyridin-2-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888973.png)

